molecular formula C22H23ClN6O B1675146 Losartan CAS No. 114798-26-4

Losartan

Cat. No.: B1675146
CAS No.: 114798-26-4
M. Wt: 422.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-UHFFFAOYSA-N
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Description

Losartan is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetesThis compound works by blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, thereby relaxing blood vessels and lowering blood pressure .

Mechanism of Action

Target of Action

Losartan primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . It plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound works by reversibly and competitively blocking the binding of angiotensin II to the AT1 receptor . This prevents the vasoconstricting and aldosterone-secreting effects of angiotensin II . This compound and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, leading to vasodilation and a reduction in total peripheral resistance . This results in a decrease in blood pressure .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25–35% . It is primarily bound to albumin in the blood and is metabolized in the liver by the CYP2C9 and CYP3A4 enzymes . The elimination half-life of this compound is 1.5–2 hours, and it is excreted via the kidneys (13–25%) and bile duct (50–60%) .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in total peripheral resistance (afterload) and cardiac venous return (preload) . This leads to a reduction in blood pressure . This compound also reprograms the tumor microenvironment, leading to increased vascular perfusion, and enhances immune effector cell intratumoral infiltration and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is frequently detected in wastewater effluents, posing considerable risks to both aquatic ecosystems and human health . Furthermore, this compound doesn’t cause sensitivity to the sun

Biochemical Analysis

Biochemical Properties

Losartan is a selective, competitive angiotensin II receptor type 1 (AT1) antagonist . It reduces the end organ responses to angiotensin II . This compound administration results in a decrease in total peripheral resistance (afterload) and cardiac venous return (preload) .

Cellular Effects

This compound is used to treat high blood pressure (hypertension) and is considered protective of the kidneys . It works by blocking angiotensin II, which tightens the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .

Molecular Mechanism

This compound works by blocking the action of angiotensin II . It is a selective and competitive, nonpeptide angiotensin II receptor antagonist . This compound blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II . It interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics .

Temporal Effects in Laboratory Settings

This compound has been shown to have a significant effect over time in laboratory settings . In a study, it was observed that a significant improvement in SpO2/FiO2 ratio was observed from day 1 to 7 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study, it was found that the combination therapy of this compound and another drug significantly decreased systolic blood pressure and mean arterial pressure without significant reflex tachycardia .

Metabolic Pathways

The major metabolic pathway for this compound is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . Approximately 14% of a this compound dose is converted to the pharmacologically active E 3174 metabolite .

Transport and Distribution

This compound is rapidly and almost completely absorbed after oral administration, reaching maximum concentrations 1–2 hours post-administration . After oral administration, approximately 14% of a this compound dose is converted to the pharmacologically active E 3174 metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Losartan involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride through a three-step process, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and efficiency. The process involves the use of sodium azide and triethylamine hydrochloride salt to construct the tetrazole ring from the cyano group . This method is preferred due to its practicality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Losartan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its active metabolite, EXP3174.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Major Products:

    EXP3174: The primary active metabolite formed through oxidation.

    Tetrazole Derivatives: Formed through substitution reactions involving the cyano group.

Scientific Research Applications

Losartan has a wide range of scientific research applications:

Comparison with Similar Compounds

Losartan is compared with other angiotensin II receptor blockers such as:

Uniqueness of this compound:

This compound remains a vital medication in the management of hypertension and related conditions, with ongoing research exploring its full potential in various scientific fields.

Properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIFNNKUMBGKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124750-99-8 (mono-potassium salt)
Record name Losartan [INN:BAN]
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DSSTOX Substance ID

DTXSID7023227
Record name Losartan
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Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Losartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

<1mg/mL, 4.70e-03 g/L
Record name Losartan
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Record name Losartan
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Losartan reversibly and competitively prevents angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor. The active metabolite of losartan is 10-40 times more potent by weight than unmetabolized losartan as an inhibitor of AT1 and is a non-competitive inhibitor. Losartan's prevention of angiotensin II binding causes vascular smooth muscle relaxation, lowering blood pressure. Angiotensin II would otherwise bind to the AT1 receptor and induce vasoconstriction, raising blood pressure., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II)), is a potent vasoconstrictor, the primary vasoactive hormone of the renin-angiotensin system and an important component in the pathophysiology of hypertension. It also stimulates aldosterone secretion by the adrenal cortex. Losartan and its principal active metabolite block the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Both losartan and its principal active metabolite do not exhibit any partial agonist activity at the AT1 receptor and have much greater affinity (about 1000-fold) for the AT1 receptor than for the AT2 receptor. In vitro binding studies indicate that losartan is a reversible, competitive inhibitor of the AT1 receptor. The active metabolite is 10 to 40 times more potent by weight than losartan and appears to be a reversible, non-competitive inhibitor of the AT1 receptor. Neither losartan nor its active metabolite inhibits ACE (kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin); nor do they bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., We investigated the effects of angiotensin II (Ang II) type 1 receptor blockade with losartan on the renin-angiotensin-aldosterone system in hypertensive patients (supine diastolic blood pressure, 95 to 110 mm Hg). Qualifying patients (n = 51) were allocated to placebo, 25 or 100 mg losartan, or 20 mg enalapril. Blood pressure, plasma drug concentrations, and renin-angiotensin-aldosterone system mediators were measured on 4 inpatient days: end of placebo run-in, after first dose, and 2 and 6 weeks of treatment. Plasma drug concentrations were similar after the first and last doses of losartan. At 6 weeks, 100 mg losartan and 20 mg enalapril showed comparable antihypertensive activity. Four hours after dosing, compared with the run-in day, 100 mg losartan increased plasma renin activity 1.7-fold and Ang II 2.5-fold, whereas enalapril increased plasma renin activity 2.8-fold and decreased Ang II 77%. Both drugs decreased plasma aldosterone concentration. For losartan, plasma renin activity and Ang II increases were greater at 2 than at 6 weeks. Effects of losartan were dose related. After the last dose of losartan, plasma renin activity and Ang II changes were similar to placebo changes by 36 hours. These results indicate that long-term blockade of the feedback Ang II receptor in hypertensive patients produces modest increases of plasma renin activity and Ang II that do not appear to affect the antihypertensive response to the antagonist. /Salt not specified/, IL-1beta is a potent proinflammatory, pro-fibrogenetic and pro-athrosclerosis cytokine which has been shown to play an important role in an expanding number of noninfectious, chronic inflammatory conditions including cardiovascular disease, renal fibrosis, rheumatoid arthritis and even type 2 diabetes. Losartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension, diabetic nephropathy and congestive heart failure. In this study, we attempted to clarify whether losartan has an inhibitory effect on IL-1beta. To further elucidate the molecular mechanism underlying the anti-IL-1beta property of losartan, we studied the LPS+ATP-induced activation of NALP3 inflammasome which controls the muturation and secretion of IL-1beta. LPS and ATP were used to stimulate the release of IL-1beta from thioglycollate-elicited macrophages from BALB/c mice. The production of IL-1beta was evaluated by ELISA assay and NALP3, caspase-1, IL-beta mRNA levels were determined by reverse transcription-polymerase chain reaction. In cultured thioglycollate-elicited macrophages, we observed that LPS + ATP greatly enhanced IL-1 beta secretion (6938.00 +/- 83.45; P < 0.05) and the mRNA levels of NALP3, caspase-1 which are two main components of NALP3 inflammasome (60.88 +/- 8.28; 1.31 +/- 0.04, P < 0.05 for both). The macrophages co-cultured with losartan showed low production of IL-1beta (3907.50 +/- 143.61; P < 0.05) and low production of NALP3, caspase-1mRNA (29.82 +/- 6.92; 1.12 +/- 0.05, P < 0.05 for both). Losartan did not reduce IL-1beta mRNA(P > 0.05). Our results show that the NALP3 inflammasome is up-regulated and activated in the mouse macrophage in response to LPS + ATP stimulation. Losartan is able to suppress the LPS + ATP-induced production of IL-1beta protein. In addition, this effectmay be partially mediated by suppressing NALP3 inflammasome activation., The present study aimed to investigate the molecular pharmacodynamic mechanisms of losartan used in the treatment of hypertension. A total of 12 spontaneously hypertensive rats (SHR) were divided randomly into an SHR group treated with saline and LOS group treated with losartan. Six Wistar-kyoto rats (WKY) were enrolled as the WKY group with saline in the study. The LOS group received 30 mg/kg/day losartan by intragastric injection, while the SHR and WKY were fed the same volume of saline. The dosage was modulated according to the weekly weight. Changes in blood pressure were measured by the indirect tail cuff method. Angiotensin (Ang) II production in the plasma and renal tissue was measured by an immunoradiometric method. Na+/H+ exchanger (NHE)3 and serum and glucocorticoid-inducible kinase (SGK)1 were assessed by quantitative polymerase chain reaction (qPCR) and western blot analysis. When compared with the WKY group, the blood pressure of the SHR and LOS groups were higher prior to treatment with losartan. Following two weeks, blood pressure was reduced and the trend continued to decrease over the following six weeks. The plasma and renal tissue levels of Ang II in the SHR and LOS groups were significantly higher than those in the WKY group. NHE3 and SGK1 were increased at the mRNA and protein level in the SHR group, and losartan reduced the expression of both of them. The results suggested that in hypertensive rats, the circular and tissue renin angiotensin systems were activated, and the increased Ang II stimulated the expression of NHE3 and SGK1, which was reduced by losartan. Therefore, the effects of losartan in hypertension may be associated with the Ang II-SGK1-NHE3 of intra-renal tissue., For more Mechanism of Action (Complete) data for Losartan (7 total), please visit the HSDB record page.
Record name Losartan
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Color/Form

Light yellow solid

CAS No.

114798-26-4
Record name Losartan
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Record name (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol
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Melting Point

178-184, 183.5-184.5 °C, 183.5 - 184.5 °C
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Record name Losartan
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Synthesis routes and methods I

Procedure details

10 g (0.02 moles) of (2-butyl-5-chloro-3-{2′-[2-(1-methyl-1-phenyl-ethyl)-2H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-3H-imidazol-4-yl)-methanol are dissolved in 50 ml of dichloromethane and gaseous HCl is bubbled at a temperature of 0-10° C. After 2 h the reaction mixture is poured into a solution of 55 g of sodium acetate in water, the formed precipitate is filtered, thoroughly washed with water and dried under vacuum at 70° C., thereby obtaining 7.8 g of losartan.
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the '374 patent process, as in the '500 patent process, the tetrazole ring of 5-phenyltetrazole is protected with a trityl group before orthometallation of the phenyl moiety with n-butyl lithium in preparation for making the boronic acid Suzuki coupling partner. In the Suzuki coupling step, the boronic acid is reacted with 4-bromotoluene. The methyl group attached to one of the phenyl rings of the Suzuki product is then halogenated with N-bromosuccinamide and the benzylic bromine atom of that product is displaced with 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. Reduction of the aldehyde group with sodium borohydride yields trityl losartan. The tetrazole group of trityl losartan was deprotected with 12% aqueous HCl in THF. After 12 hours, the pH of the reaction mixture was raised to 12.5 with 30% NaOH. The THF was then distilled off while make-up water was added to the mixture. After distillation, the mixture was cooled and the triphenyl methanol byproduct of deprotection, which had precipitated, was removed by filtration. The filtrate and rinsate, with which it was combined, were extracted with toluene. Then, ethyl acetate was added and 36% HCl was added until the pH of the reaction mixture was lowered to 3.8. The mixture was cooled, causing losartan to precipitate from the solution. Losartan was obtained in 83% theoretical yield starting from trityl losartan.
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Synthesis routes and methods III

Procedure details

Dupont/Merck in their patents and papers always described that trityl losartan of the formula (7) is detritylated to get Losartan. They have used trimethyl tin azide or tri alkyl tin azides for the preparation of tetrazoles. The trityl Losartan of the formula (7) is reacted with mineral acid to give Losartan of the formula (1). The trityl Losartan of the formula (7) is prepared using trimethyl or trialkyl tin azide for the formation of tetrazole nucleus.
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
tri alkyl tin azides
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0 (± 1) mol
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Name
tetrazoles
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0 (± 1) mol
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reactant
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Name
( 7 )
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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